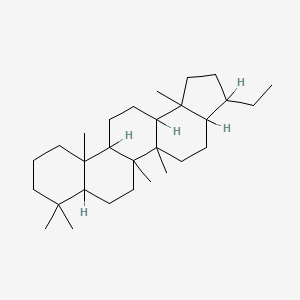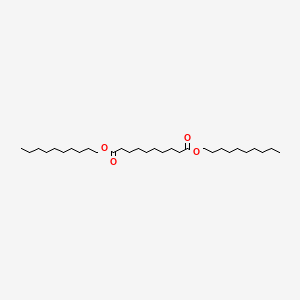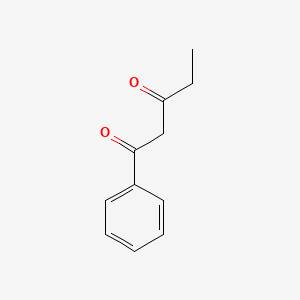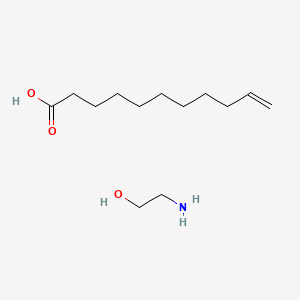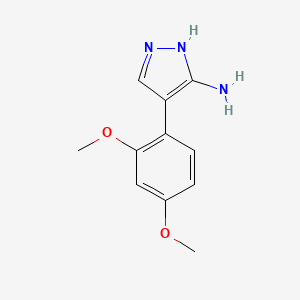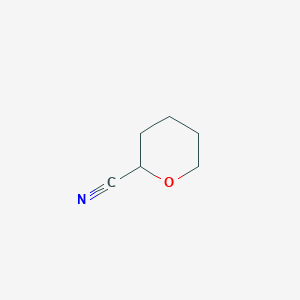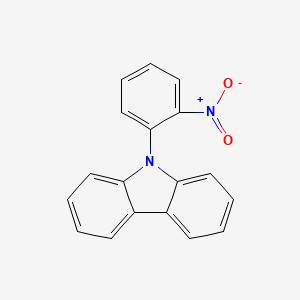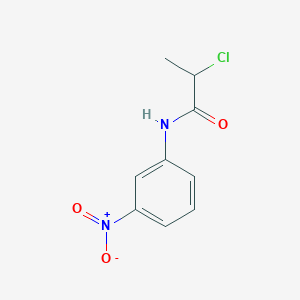
2-chloro-N-(3-nitrophenyl)propanamide
Overview
Description
“2-chloro-N-(3-nitrophenyl)propanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C9H9ClN2O3 and a molecular weight of 228.63 .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-nitrophenyl)propanamide” is 1S/C9H9ClN2O3/c1-6(10)9(13)11-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “2-chloro-N-(3-nitrophenyl)propanamide” has a molecular weight of 228.63 . It is a powder at room temperature .
Scientific Research Applications
Spectrophotometric Determination
2-chloro-N-(3-nitrophenyl)propanamide and related compounds have been utilized in the development of analytical methods for drug determination. For instance, a study by Rangappa et al. (2000) introduced an extractive spectrophotometric method for determining flutamide, a drug chemically related to 2-chloro-N-(3-nitrophenyl)propanamide, in pharmaceutical formulations using promethazine hydrochloride as a new reagent. This method provides an accurate and sensitive means for drug quantification (Rangappa, Nagaraja, & Murthy, 2000).
Pharmacokinetics and Metabolism
In the field of pharmacokinetics, the metabolism and pharmacokinetic properties of selective androgen receptor modulators (SARMs) have been studied, with one example being S-1, which is structurally related to 2-chloro-N-(3-nitrophenyl)propanamide. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Wu et al., 2006).
Immunomodulatory Activities
Compounds structurally similar to 2-chloro-N-(3-nitrophenyl)propanamide have been synthesized and evaluated for their immunosuppressive activities. A study highlighted the significant inhibitory activity of a specific compound on murine splenocytes proliferation, indicating potential applications in treating immune-related diseases (Giraud et al., 2010).
Anticancer Properties
Research into the anticancer properties of N-aryl-3-(indol-3-yl)propanamides, compounds related to 2-chloro-N-(3-nitrophenyl)propanamide, has shown promise. These compounds have been synthesized and their immunosuppressive activities evaluated, with certain derivatives exhibiting significant inhibitory activity against cancer cell lines. This suggests potential applications in the development of new anticancer therapies (Giraud et al., 2010).
Enantioselective Synthesis
The asymmetric synthesis of chiral intermediates using microbial reductases has been explored, with 3-chloro-1-phenyl-1-propanol, a compound related to 2-chloro-N-(3-nitrophenyl)propanamide, serving as a chiral intermediate in the synthesis of antidepressant drugs. This research demonstrates the utility of biocatalysis in producing chiral pharmaceutical intermediates with high enantioselectivity (Choi et al., 2010).
Safety and Hazards
The compound “2-chloro-N-(3-nitrophenyl)propanamide” is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These codes indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBWJTZPPJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336325 | |
| Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-nitrophenyl)propanamide | |
CAS RN |
379255-79-5, 40781-53-1 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




